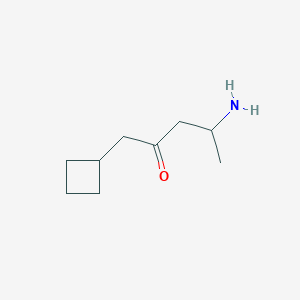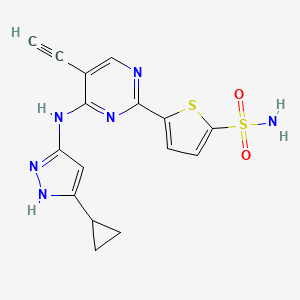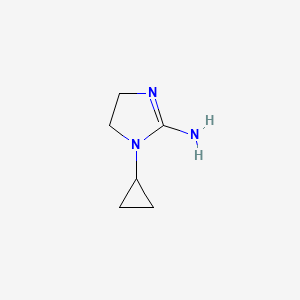
3-(Aminomethyl)-3-phenylcyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-3-phenylcyclobutan-1-one is an organic compound that features a cyclobutanone ring substituted with an aminomethyl group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-phenylcyclobutan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylacetonitrile with formaldehyde and a suitable amine under acidic conditions to form the desired cyclobutanone ring. The reaction conditions often require careful control of temperature and pH to ensure the formation of the cyclobutanone ring without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
3-(Aminomethyl)-3-phenylcyclobutan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of phenylcyclobutanone carboxylic acid.
Reduction: Formation of 3-(aminomethyl)-3-phenylcyclobutan-1-ol.
Substitution: Formation of various substituted cyclobutanone derivatives.
科学的研究の応用
3-(Aminomethyl)-3-phenylcyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Aminomethyl)-3-phenylcyclobutan-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, potentially modulating their activity. The phenyl group can enhance the compound’s binding affinity through hydrophobic interactions. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(Aminomethyl)-3-phenylcyclopentan-1-one: Similar structure but with a cyclopentanone ring.
3-(Aminomethyl)-3-phenylcyclohexan-1-one: Similar structure but with a cyclohexanone ring.
3-(Aminomethyl)-3-phenylcycloheptan-1-one: Similar structure but with a cycloheptanone ring.
Uniqueness
3-(Aminomethyl)-3-phenylcyclobutan-1-one is unique due to its four-membered cyclobutanone ring, which imparts distinct chemical and physical properties. The strain in the cyclobutanone ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
特性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
3-(aminomethyl)-3-phenylcyclobutan-1-one |
InChI |
InChI=1S/C11H13NO/c12-8-11(6-10(13)7-11)9-4-2-1-3-5-9/h1-5H,6-8,12H2 |
InChIキー |
AVGNLEOGTVRXEK-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)CC1(CN)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


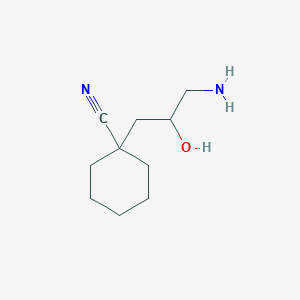
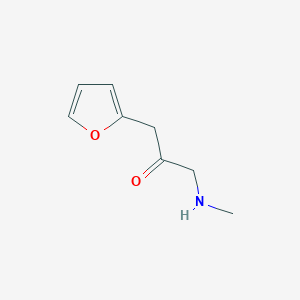
![1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13182015.png)
![Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13182021.png)
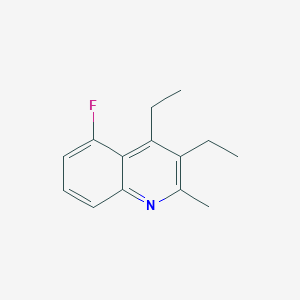

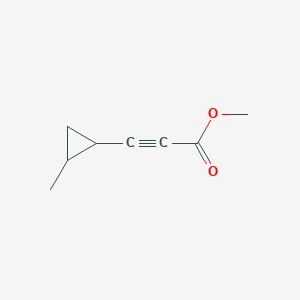
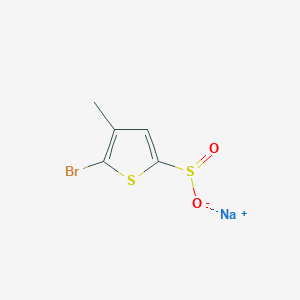
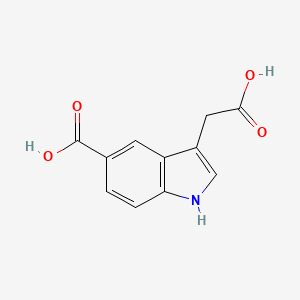
![Ethyl 2-[(chlorosulfonyl)methyl]benzoate](/img/structure/B13182058.png)
![1-[(2,5-Difluorophenyl)methyl]piperidin-4-amine](/img/structure/B13182065.png)
